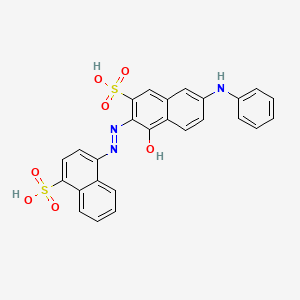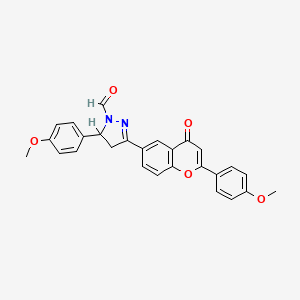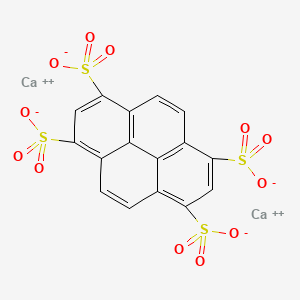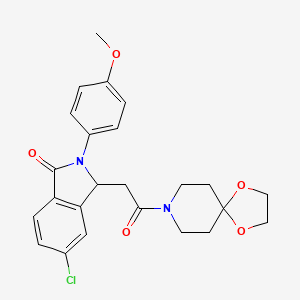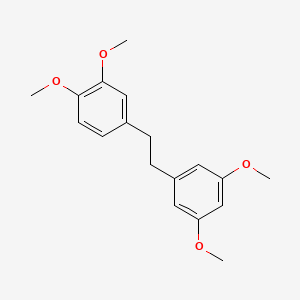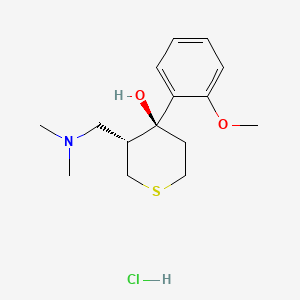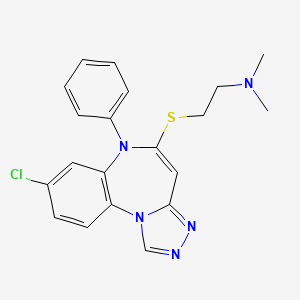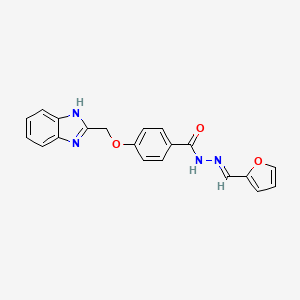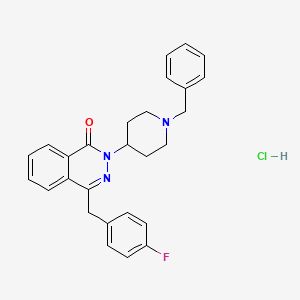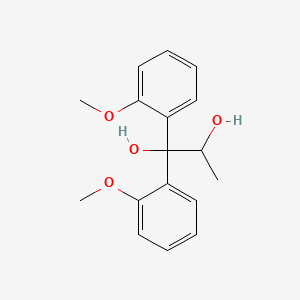
(1s,2s,3r,5s)-3-(6-Aminopurin-9-yl)-5-methoxy-cyclopentane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of KS606 is likely to involve large-scale chemical synthesis processes that ensure high purity and consistency. These methods may include the use of advanced chemical reactors and purification techniques to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
KS606 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents used in the reactions of KS606 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from the reactions of KS606 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
KS606 has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its high stability and reactivity.
Biology: KS606 is used in biological research for its potential to interact with biological molecules and pathways.
Medicine: The compound is being explored for its potential therapeutic applications, including drug delivery and treatment of certain diseases.
Mechanism of Action
The mechanism of action of KS606 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or industrial effects.
Comparison with Similar Compounds
KS606 can be compared with other similar compounds based on its properties and applications. Some similar compounds include:
TG-AS606C: A silicone-based thermal grease with high thermal conductivity.
S606C: Another thermal compound with similar applications in high-performance electronic devices.
KS606 stands out due to its unique combination of high thermal conductivity, stability, and versatility in various applications.
Properties
CAS No. |
194606-92-3 |
|---|---|
Molecular Formula |
C11H15N5O3 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
(1S,2S,3R,5S)-3-(6-aminopurin-9-yl)-5-methoxycyclopentane-1,2-diol |
InChI |
InChI=1S/C11H15N5O3/c1-19-6-2-5(8(17)9(6)18)16-4-15-7-10(12)13-3-14-11(7)16/h3-6,8-9,17-18H,2H2,1H3,(H2,12,13,14)/t5-,6+,8+,9-/m1/s1 |
InChI Key |
APGYVGQPWCWWAU-CRYJXSNHSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
COC1CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




